5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone
Overview
Description
5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation methods for this compound typically involve multi-step synthesis One common approach begins with the formation of the pyridazinone core through cyclization reactions
Step 1: Nitration of 4-methylphenyl derivative to introduce nitro groups.
Step 2: Reduction of nitro groups to amines.
Step 3: Reaction with methylamine to form methylamino groups.
Step 4: Introduction of sulfanyl groups via thiol reactions.
Industrial Production Methods: For industrial-scale production, optimization focuses on yield, cost-efficiency, and environmental impact. Using continuous flow reactors might enhance the synthesis process, offering precise control over reaction conditions and enabling large-scale production.
Types of Reactions:
Oxidation: It can undergo oxidation reactions, particularly targeting the sulfanyl group, converting it to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be done using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
In chemistry, the compound's reactivity makes it a useful intermediate in organic synthesis. In biology, it can be used as a probe to study biological pathways involving sulfur-containing groups. Its potential medicinal properties suggest applications in drug development, particularly as enzyme inhibitors or in cancer research. In industry, it may serve as a precursor for materials with specific chemical functionalities.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its sulfanyl and methylamino groups enable binding to active sites of enzymes, potentially inhibiting their activity. The pathways involved might include inhibition of key metabolic or signaling enzymes, disrupting cellular processes vital for disease progression.
Comparison with Similar Compounds
Comparing this compound with similar pyridazinone derivatives, its unique methylamino and sulfanyl substitutions confer distinct reactivity and biological properties. Similar compounds include:
4-(4-Methylphenyl)-3(2H)-pyridazinone: Lacks sulfanyl group, offering different biological activity.
5-(Amino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone: Lacks methylation on the amino group, which may alter binding affinity and specificity.
The distinct chemical structure of 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone underpins its unique applications and reactivity, making it a compound of interest in various scientific domains.
Properties
IUPAC Name |
5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-4-8-15(9-5-13)22-19(23)18(17(20-3)12-21-22)24-16-10-6-14(2)7-11-16/h4-12,20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHPAYGRKMXPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)SC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322417 | |
Record name | 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478066-90-9 | |
Record name | 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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